6,6'-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-bromopyrazolo[1,5-a]pyrimidin-2(1H)-one)
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Overview
Description
6,6’-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-bromopyrazolo[1,5-a]pyrimidin-2(1H)-one) is a complex organic compound featuring a pyrazole core with nitro and bromopyrazolo substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-bromopyrazolo[1,5-a]pyrimidin-2(1H)-one) typically involves multi-step organic reactions. One common method includes the radical-mediated C–N bond activation in 3,5-diamino-4-nitro-1H-pyrazole using N-bromosuccinimide as a radical initiator . This reaction achieves high yields and leads to the formation of the desired compound through subsequent annulation and oxidation steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
6,6’-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-bromopyrazolo[1,5-a]pyrimidin-2(1H)-one) can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazolo derivatives.
Scientific Research Applications
6,6’-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-bromopyrazolo[1,5-a]pyrimidin-2(1H)-one) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Potential use in the development of high-energy materials and advanced polymers.
Mechanism of Action
The mechanism of action of 6,6’-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-bromopyrazolo[1,5-a]pyrimidin-2(1H)-one) involves its interaction with molecular targets such as enzymes or receptors. The nitro and bromopyrazolo groups may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-1H-pyrazole-3,5-dicarboxylic acid: Similar pyrazole core with nitro substituents.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another compound with a pyrazole core and multiple nitro groups.
Properties
Molecular Formula |
C15H7Br2N9O4 |
---|---|
Molecular Weight |
537.08 g/mol |
IUPAC Name |
3-bromo-6-[3-(3-bromo-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-4-nitro-1H-pyrazol-5-yl]-1H-pyrazolo[1,5-a]pyrimidin-2-one |
InChI |
InChI=1S/C15H7Br2N9O4/c16-7-12-18-1-5(3-24(12)22-14(7)27)9-11(26(29)30)10(21-20-9)6-2-19-13-8(17)15(28)23-25(13)4-6/h1-4H,(H,20,21)(H,22,27)(H,23,28) |
InChI Key |
ZXUYYFPIPVTPJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C(C(=O)NN21)Br)C3=C(C(=NN3)C4=CN5C(=C(C(=O)N5)Br)N=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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